6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and various diamines in a mixture of water and ethanol . The reaction conditions often involve heating and the use of catalysts such as silica sulfuric acid or zinc chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions with optimized conditions to ensure high yield and purity. The use of environmentally benign solvents and catalyst-free approaches are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine include other imidazo[1,2-a]pyrimidine derivatives and related heterocyclic compounds such as imidazo[1,2-a]pyridines .
Uniqueness
What sets this compound apart is its specific substitution pattern and the resulting unique pharmacological properties. Its 4-chlorophenyl group contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
1027511-33-6 |
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Molecular Formula |
C12H8ClN3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
6-(4-chlorophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H8ClN3/c13-11-3-1-9(2-4-11)10-7-15-12-14-5-6-16(12)8-10/h1-8H |
InChI Key |
BHZYOLZOAHMADA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CN=C3N=C2)Cl |
Origin of Product |
United States |
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